molecular formula C15H20N2O4 B257226 N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B257226
M. Wt: 292.33 g/mol
InChI Key: SBCPHKWRHYEBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or GBR 12909, is a chemical compound that belongs to the class of phenyltropanes. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MDB is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects by selectively blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting dopamine reuptake, N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the concentration of dopamine in the synapse, which can lead to increased dopamine signaling and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. These include increased dopamine release, increased dopamine receptor activation, and increased expression of dopamine-related genes. In addition, N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a number of advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. In addition, it has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, there are also some limitations to the use of N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in laboratory experiments. It can be difficult to control for the effects of N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other neurotransmitter systems, and its effects on behavior and cognition can be complex and difficult to interpret.

Future Directions

There are a number of future directions for research on N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on dopamine signaling. One area of interest is the role of N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in addiction and substance abuse, particularly in the context of opioid addiction. Another area of interest is the potential use of N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a therapeutic agent for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. Finally, there is interest in developing more selective dopamine reuptake inhibitors that can target specific subtypes of dopamine transporters, which could lead to more targeted and effective treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound or the condensation of 3,4-methylenedioxyphenyl-2-propanone with 4-morpholineethanamine. One of the most commonly used methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylmorpholine in the presence of lithium aluminum hydride.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research for its ability to selectively inhibit dopamine reuptake. This makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease. In addition, N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used to study the effects of dopamine on behavior, cognition, and motor function.

properties

Product Name

N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H20N2O4/c18-15(16-3-4-17-5-7-19-8-6-17)12-1-2-13-14(11-12)21-10-9-20-13/h1-2,11H,3-10H2,(H,16,18)

InChI Key

SBCPHKWRHYEBBB-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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